

molecular weight and formula of 2-Nitro-5-(propylthio)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

Cat. No.: B127722

[Get Quote](#)

An In-depth Technical Guide to 2-Nitro-5-(propylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Nitro-5-(propylthio)aniline**, along with detailed experimental protocols for its synthesis and analysis. This compound serves as a valuable building block in the development of novel therapeutics, particularly in the area of antiparasitic agents.

Core Compound Data

The fundamental properties of **2-Nitro-5-(propylthio)aniline** are summarized in the table below, providing a ready reference for researchers.

Property	Value
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂ S
Molecular Weight	212.27 g/mol
CAS Number	57780-75-3
Appearance	Not specified, likely a solid
Melting Point	71-74 °C

Synthesis and Analysis

While a specific, detailed protocol for the synthesis of **2-Nitro-5-(propylthio)aniline** is not readily available in the public domain, a well-established method for a closely related analog, 2-Nitro-5-(phenylthio)aniline, can be adapted. This synthesis involves the nucleophilic aromatic substitution of a chlorine atom by a thiol.

Experimental Protocol: Synthesis of 2-Nitro-5-(phenylthio)aniline (Adaptable for 2-Nitro-5-(propylthio)aniline)

This protocol is based on the synthesis of the phenylthio analog and can be modified by substituting thiophenol with 1-propanethiol.

Materials:

- 5-Chloro-2-nitroaniline
- 1-Propanethiol (in place of thiophenol)
- Sodium hydride (57% in oil)
- Dimethylformamide (DMF)
- Water
- Hexane
- Methanol
- Nitrogen atmosphere

Procedure:

- Under a nitrogen atmosphere, prepare a solution of sodium propanethiolate by adding 1-propanethiol to a suspension of sodium hydride in dimethylformamide.
- To this solution, add 5-Chloro-2-nitroaniline.

- Stir the reaction mixture at room temperature for approximately 3 hours.
- Upon completion, dilute the mixture with water to precipitate the crude product.
- Wash the crude product with water and hexane to remove impurities.
- Recrystallize the solid from methanol to yield the purified **2-Nitro-5-(propylthio)aniline**.

Experimental Protocol: Analytical Quantification by LC-MS/MS

The following method, developed for the quantification of the positional isomer 2-nitro-4-(propylthio)aniline, provides a robust starting point for the analysis of **2-Nitro-5-(propylthio)aniline**.

Instrumentation:

- Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
- Waters X-Bridge shield RP18 column (250 mm x 4.6 mm, 3.5 μ m) or equivalent

Mobile Phase:

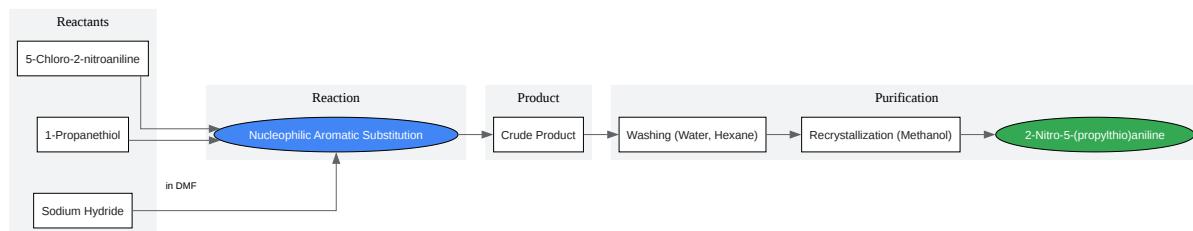
- Solution A: 0.01M ammonium formate in water, pH 6.0 with formic acid
- Solution B: Acetonitrile:Methanol (50:50 v/v)
- Isocratic elution with a 40:60 (v/v) ratio of Solution A to Solution B

Chromatographic Conditions:

- Flow rate: 1.0 mL/min
- Column temperature: 40°C

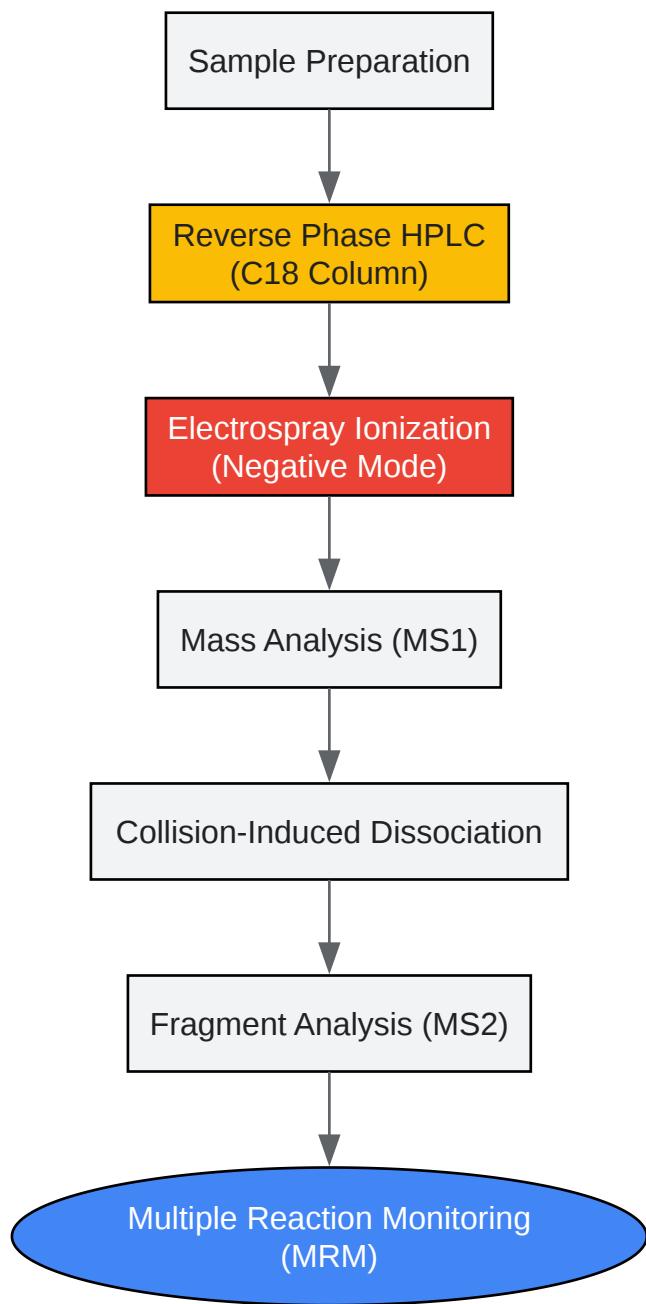
Mass Spectrometric Detection:

- Ionization: Negative ion electrospray (ESI-)


- Detection Mode: Multiple Reaction Monitoring (MRM)

Biological Activity and Potential Applications

2-Nitro-5-(propylthio)aniline is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value. It is a precursor for creating analogs of established antiparasitic drugs like Albendazole and Mebendazole.^[1] The related compound, 2-Nitro-4-(propylthio)aniline, has been identified as a metabolite of Albendazole. The mechanism of action for this class of compounds is believed to involve the disruption of microtubule polymerization in parasitic organisms, ultimately leading to their demise. While no specific signaling pathways involving **2-Nitro-5-(propylthio)aniline** have been elucidated, its role as a building block for potent anthelmintic agents underscores its importance in drug discovery and development.


Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Nitro-5-(propylthio)aniline**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for LC-MS/MS quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NITRO-5-(PROPYLTHIO)ANILINE | 57780-75-3 [chemicalbook.com]
- To cite this document: BenchChem. [molecular weight and formula of 2-Nitro-5-(propylthio)aniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127722#molecular-weight-and-formula-of-2-nitro-5-propylthio-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com